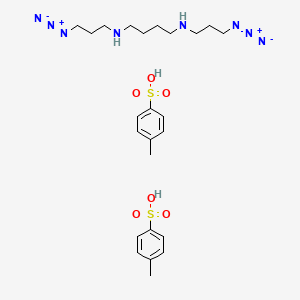
Spermine(N3HHN3 2TosOH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spermine(N3HHN3 2TosOH) is a chemical compound with the molecular formula C10H22N8C14H16O6S2 and a molecular weight of 254.34344.40 g/mol . It is also known as N1-(3-Aminopropyl)-N4-(3-azidopropyl)butane-1,4-diamine bistosylate .
Synthesis Analysis
The synthesis of spermine and its analogs has been discussed in several studies . The synthesis involves methods of selective protection of primary and secondary amino groups in the chemistry of polyamines . Various methods such as alkylation, Michael addition, nitrile reduction, Mitsunobu reaction, and reduction of amides, azides, Schiff bases are used .Molecular Structure Analysis
The crystal structure of an apo-form of spermidine synthase from Kluyveromyces lactis (KlSpdS) at 1.9 Å resolution has been determined . A conformational change in the α6 helix linked to the gate-keeping loop, with approximately 40° outward rotation was observed .Chemical Reactions Analysis
Spermine has been shown to interact with trypsin at pH 8.0 . The thermal stability of trypsin was investigated in the presence of spermine over a temperature range (from 293 K to 353 K) . The fluorescence spectroscopy results indicated that the binding of spermine to trypsin was a spontaneous binding process .Physical and Chemical Properties Analysis
Spermine is a polyamine and an organic molecule involved in cellular metabolism . The thermal stability of trypsin was investigated in the presence of spermine over a temperature range (from 293 K to 353 K) .Mechanism of Action
Target of Action
Spermine is a biogenic polyamine derived from spermidine . It is found in various tissues and organisms, often acting as an essential growth factor in some bacterial species . Spermine is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure . It is also involved in cellular metabolism .
Mode of Action
Spermine is synthesized from spermidine by spermine synthase . It functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack . Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .
Biochemical Pathways
The biosynthesis of spermine from putrescine is catalyzed by the consecutive action of two aminopropyltransferases, spermidine synthase and spermine synthase . Both reactions require the previous decarboxylation of S-adenosylmethionine (SAM), which is catalyzed by S-adenosylmethionine decarboxylase . SAM donates the aminopropyl group for the conversion of putrescine into spermidine, and subsequently of spermidine into spermine .
Pharmacokinetics
It did significantly increase spermine levels in the plasma . This suggests that dietary spermidine is presystemically converted into spermine, which then enters systemic circulation .
Result of Action
Spermine has been shown to have a variety of effects at the molecular and cellular level. For instance, it has been found to increase the acetylation of microtubules, which is known to facilitate retrograde transport of autophagosomes from the cellular periphery to lysosomes located near the nucleus . Spermine also facilitates selective autophagic degradation of prion aggregates by binding to microtubule protein Tubb6 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of spermine. For example, in the plant pathogenic fungus Fusarium graminearum, spermidine (from which spermine is derived) was found to play a crucial role in responding to various environmental stresses . This suggests that the action of spermine could also be influenced by environmental conditions.
Safety and Hazards
Future Directions
Research on spermine has turned up a lot of new information about this essential polyamine, especially as it is able to counteract damage from abiotic stresses . Spermine has been shown to protect plants from a variety of environmental insults . In the field of cancer research, the role and the underlying mechanisms of spermine in cancer development and progression are still under investigation .
Biochemical Analysis
Biochemical Properties
Spermine interacts with various enzymes, proteins, and other biomolecules. It is associated with nucleic acids and is thought to stabilize helical structure, particularly in viruses . It functions as an intracellular free radical scavenger to protect DNA from free radical attack . Spermine also interacts with the enzymes of its metabolism .
Cellular Effects
Spermine has significant effects on various types of cells and cellular processes. It is frequently elevated in tumor tissues and body fluids of cancer patients and is critical for cancer cell proliferation, migration, and invasion . Spermine can facilitate tumor progression through inducing PD-L1 expression and decreasing the CD8+ T cell infiltration in hepatocellular carcinoma .
Molecular Mechanism
Spermine exerts its effects at the molecular level through various mechanisms. For instance, it activates calcium-sensing receptor (CaSR) to trigger Ca2+ entry and thereby promote Akt-dependent β-catenin stabilization and nuclear translocation . Nuclear β-catenin induced by spermine then activates transcriptional expression of PD-L1 and N-glycosyltransferase STT3A .
Temporal Effects in Laboratory Settings
Over time, spermine shows changes in its effects in laboratory settings. For example, spermine can decrease pro-inflammatory cytokines and caspase-3 levels . It also modulates gut development and enhances the antioxidant status of the jejunum in weaning rats .
Dosage Effects in Animal Models
The effects of spermine vary with different dosages in animal models. A dosage of 0.4 μmol spermine/g BW had better effects than the dosage of 0.2 μmol spermine/g BW on accelerating gut development and increasing antioxidant capacity in weaning rats .
Metabolic Pathways
Spermine is involved in various metabolic pathways. The biosynthesis of spermidine and spermine starts with decarboxylation of ornithine by the enzyme Ornithine decarboxylase in the presence of PLP . The intermediate is spermidine .
Transport and Distribution
Spermine is transported into the mitochondrial matrix by an electrophoretic mechanism having as driving force the negative electrical membrane potential (ΔΨ). The presence of phosphate increases spermine uptake by reducing ΔpH and enhancing ΔΨ .
Subcellular Localization
Spermine is localized in association with ribosomes in neurons and gastrointestinal epithelial cells . It is also present in the mitochondrial matrix .
Properties
IUPAC Name |
N,N'-bis(3-azidopropyl)butane-1,4-diamine;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N8.2C7H8O3S/c11-17-15-9-3-7-13-5-1-2-6-14-8-4-10-16-18-12;2*1-6-2-4-7(5-3-6)11(8,9)10/h13-14H,1-10H2;2*2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYBGKXTXQYAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C(CCNCCCN=[N+]=[N-])CNCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N8O6S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



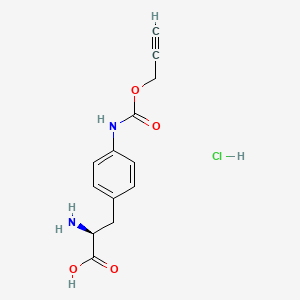


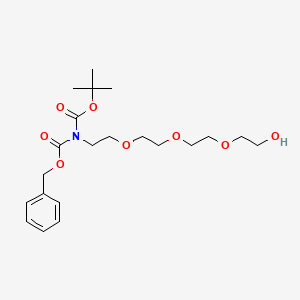
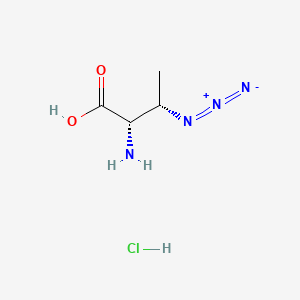

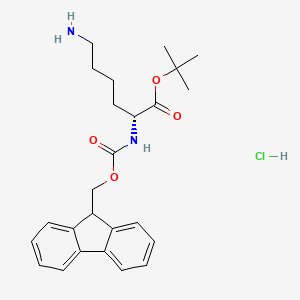
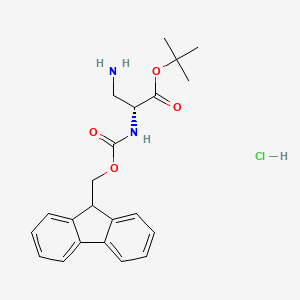
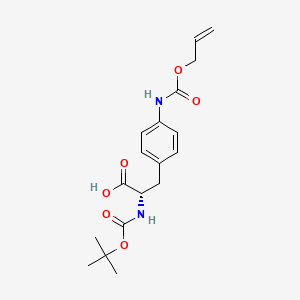
![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)

